molecular formula C20H21N3O2 B4719544 N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide

Cat. No. B4719544
M. Wt: 335.4 g/mol
InChI Key: LGVGYFCUIVHCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OXA-23 is a beta-lactamase enzyme that is responsible for antibiotic resistance in several bacterial strains. The inhibition of OXA-23 by this compound can help in the development of new antibiotics to combat bacterial infections.

Mechanism of Action

The mechanism of action of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide involves the inhibition of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide beta-lactamase enzyme. This enzyme is responsible for the hydrolysis of beta-lactam antibiotics, which leads to antibiotic resistance in several bacterial strains. By inhibiting this enzyme, N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide can help in the development of new antibiotics to combat bacterial infections.
Biochemical and Physiological Effects:
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide has been found to have no significant biochemical or physiological effects in animal studies. However, further studies are required to determine its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide in lab experiments include its ability to inhibit N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide beta-lactamase enzyme, which can help in the development of new antibiotics to combat bacterial infections. However, the limitations include the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Development of new antibiotics based on the inhibition of N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide beta-lactamase enzyme.
3. Investigation of its potential therapeutic applications in other diseases.
4. Development of new synthesis methods to improve its yield and purity.
5. Investigation of its potential as a drug delivery system.
Conclusion:
In conclusion, N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide has significant potential in scientific research due to its ability to inhibit N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide beta-lactamase enzyme. This compound can be used in the development of new antibiotics to combat bacterial infections. However, further studies are required to determine its safety and efficacy in humans.

Scientific Research Applications

N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in inhibiting N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide beta-lactamase enzyme, which is responsible for antibiotic resistance in several bacterial strains. This compound can be used in the development of new antibiotics to combat bacterial infections.

properties

IUPAC Name

N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-17(15-7-5-4-6-8-15)20(24)21-13-18-22-19(23-25-18)16-11-9-14(2)10-12-16/h4-12,17H,3,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVGYFCUIVHCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide
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N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide
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N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide
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